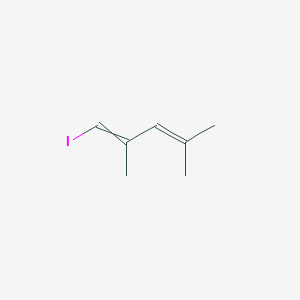

1-Iodo-2,4-dimethylpenta-1,3-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Yodo-2,4-dimetilpenta-1,3-dieno es un compuesto orgánico caracterizado por la presencia de un átomo de yodo unido a una estructura de dieno

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Yodo-2,4-dimetilpenta-1,3-dieno se puede sintetizar a través de reacciones de halogenación que involucran 2,4-dimetilpenta-1,3-dieno. El método típico implica la adición de yodo al dieno en condiciones controladas para asegurar la yodación selectiva en la posición deseada .

Métodos de producción industrial: La producción industrial de 1-yodo-2,4-dimetilpenta-1,3-dieno puede implicar procesos de halogenación a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de catalizadores y entornos de reacción específicos puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Yodo-2,4-dimetilpenta-1,3-dieno experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reacciones de adición: La estructura de dieno permite reacciones de adición, como las reacciones de Diels-Alder, donde el compuesto reacciona con dienófilos para formar derivados de ciclohexeno.

Reactivos y condiciones comunes:

Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen aminas, tioles y alcóxidos.

Dienófilos: En las reacciones de Diels-Alder, los dienófilos comunes incluyen anhídrido maleico y varias alquenos.

Productos principales:

Productos de sustitución: Dependiendo del nucleófilo, los productos pueden incluir aminas, éteres y sulfuros.

Productos de adición: Las reacciones de Diels-Alder generalmente producen derivados de ciclohexeno con varios sustituyentes.

Aplicaciones Científicas De Investigación

1-Yodo-2,4-dimetilpenta-1,3-dieno tiene varias aplicaciones en la investigación científica:

Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Ciencia de materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.

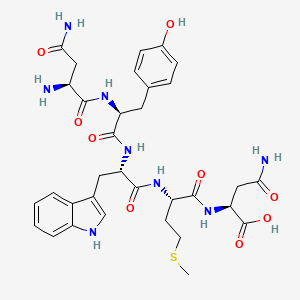

Investigación farmacéutica: Sus derivados pueden exhibir actividad biológica y se pueden explorar para posibles aplicaciones terapéuticas

Mecanismo De Acción

El mecanismo de acción de 1-yodo-2,4-dimetilpenta-1,3-dieno implica su reactividad debido a la presencia del átomo de yodo y el sistema de dieno conjugado. El átomo de yodo puede participar en reacciones de sustitución electrófila, mientras que el sistema de dieno puede sufrir reacciones de cicloadición. Estas propiedades lo convierten en un compuesto versátil en química sintética .

Compuestos similares:

2,4-Dimetilpenta-1,3-dieno: Carece del átomo de yodo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

1,1,3-Trimetilbutadieno: Estructura de dieno similar pero patrón de sustitución diferente, afectando su reactividad y aplicaciones.

Singularidad: 1-Yodo-2,4-dimetilpenta-1,3-dieno es único debido a la presencia del átomo de yodo, que mejora su reactividad y permite una gama más amplia de transformaciones químicas en comparación con sus contrapartes no yodadas .

Comparación Con Compuestos Similares

2,4-Dimethylpenta-1,3-diene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

1,1,3-Trimethylbutadiene: Similar diene structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 1-Iodo-2,4-dimethylpenta-1,3-diene is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its non-iodinated counterparts .

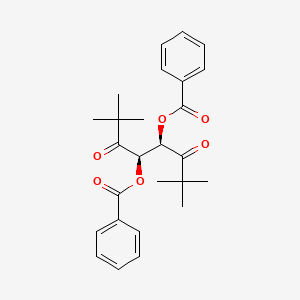

Propiedades

Número CAS |

817642-34-5 |

|---|---|

Fórmula molecular |

C7H11I |

Peso molecular |

222.07 g/mol |

Nombre IUPAC |

1-iodo-2,4-dimethylpenta-1,3-diene |

InChI |

InChI=1S/C7H11I/c1-6(2)4-7(3)5-8/h4-5H,1-3H3 |

Clave InChI |

XNYRNSNTTBOWKU-UHFFFAOYSA-N |

SMILES canónico |

CC(=CC(=CI)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)

![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)

![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)

![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)